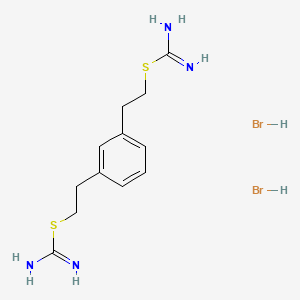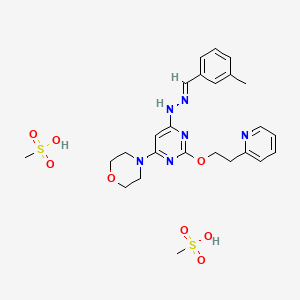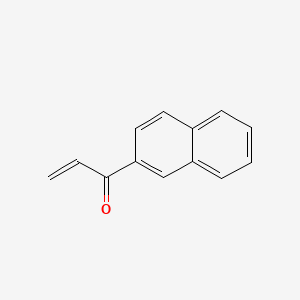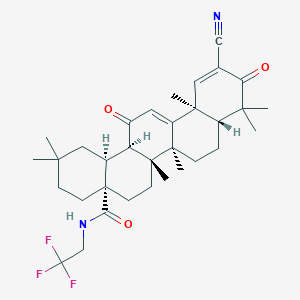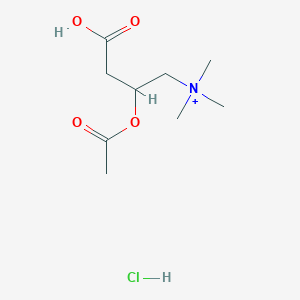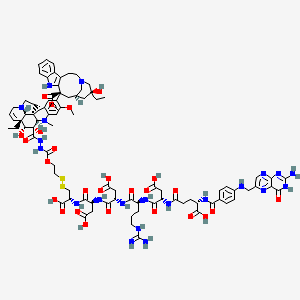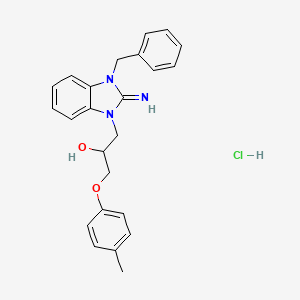
VU573 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VU573 Hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). It has been found to have promising effects in treating various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Insecticide Development for Mosquito Control
VU573 has been identified as a small-molecule inhibitor of inward-rectifying potassium (Kir) channels, specifically impacting mosquito species such as Aedes aegypti. It disrupts urinary production and excretion in mosquitoes, leading to their incapacitation and death. This finding is significant as it provides a new avenue for developing insecticides targeting mosquito-borne diseases like malaria and dengue fever, especially in the face of growing resistance to existing insecticides (Raphemot et al., 2013).
Role in Diuresis and Ion Transport
A study investigating the effects of VU573 on renal functions of Aedes aegypti revealed that it can both stimulate and inhibit transepithelial fluid secretion in mosquitoes' Malpighian tubules. This dual effect is linked to the modulation of Na-K-2Cl cotransport and blockage of AeKir1 channels, which are vital for fluid and electrolyte balance in mosquitoes. Such findings expand our understanding of VU573's role in insect physiology and its potential as an insecticide (Rouhier et al., 2014).
Potential in Cardiac Arrhythmia Treatment
VU573 shows inhibitory effects on Kir2.3 and Kir3.X channels in cardiac myocytes. These channels are crucial in cardiac electrophysiology, and their modulation by VU573 could be therapeutically relevant for treating atrial fibrillation. The compound's selective inhibition of these channels suggests a potential application in cardiac arrhythmias, providing a promising direction for future drug development (Raphemot et al., 2012).
Eigenschaften
CAS-Nummer |
1049717-96-5 |
|---|---|
Produktname |
VU573 Hydrochloride |
Molekularformel |
C24H26ClN3O2 |
Molekulargewicht |
423.9 g/mol |
IUPAC-Name |
1-(3-benzyl-2-iminobenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C24H25N3O2.ClH/c1-18-11-13-21(14-12-18)29-17-20(28)16-27-23-10-6-5-9-22(23)26(24(27)25)15-19-7-3-2-4-8-19;/h2-14,20,25,28H,15-17H2,1H3;1H |
InChI-Schlüssel |
NGZWFCOEEBPBTF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4)O.Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4)O.Cl |
Synonyme |
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol Hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



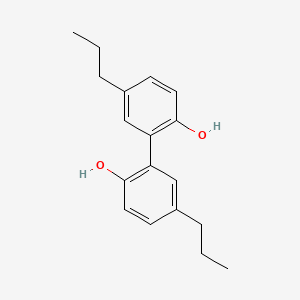
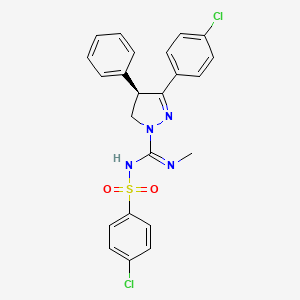
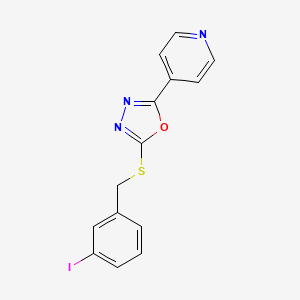
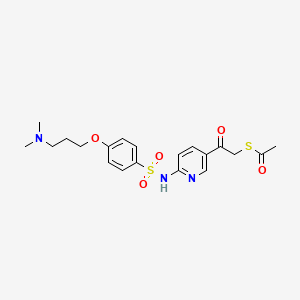
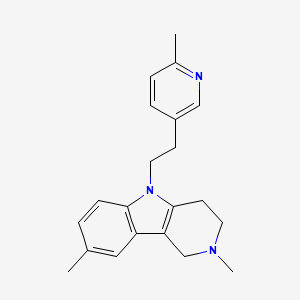
![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B1663026.png)
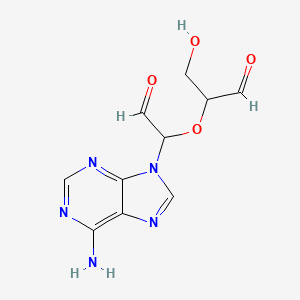
![12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid](/img/structure/B1663029.png)
